Deterenol hydrochloride

Catalog No.
S525737
CAS No.
23239-36-3
M.F
C11H18ClNO2
M. Wt
231.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deterenol hydrochloride

CAS Number

23239-36-3

Product Name

Deterenol hydrochloride

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H

InChI Key

KTOGVIILDSYTNS-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl

Solubility

Soluble in DMSO

Synonyms

1-(4-hydroxyphenyl)-2-isopropylaminoethanol, AL 842, deterenol, deterenol hydrochloride, (+-)-isomer, deterenol oxalate (2:1), (+-)-isomer, deterenol sulfate (1:1), deterenol, (+-)-isomer, N-isopropylnorsynephrine, N-isopropyloctopamine, PI 39, PI-39

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl

Description

The exact mass of the compound Deterenol hydrochloride is 231.1026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tyramine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Deterenol hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇NO₂•HCl and a molecular weight of 231.72 g/mol. Its structure features a phenethanolamine core, characterized by an isopropyl group attached to the nitrogen atom and a hydroxyl group on the benzene ring. This structural configuration allows Deterenol hydrochloride to function as a non-selective beta-adrenergic receptor agonist, mimicking the physiological effects of epinephrine, which include increased heart rate and bronchodilation .

Deterenol acts as a non-selective beta-adrenergic receptor agonist, mimicking the effects of the hormone epinephrine. It stimulates both beta-1 and beta-2 adrenergic receptors, leading to various physiological effects like increased heart rate, bronchodilation (relaxation of airways), and lipolysis [, ].

Deterenol hydrochloride is a high-risk substance with significant safety concerns. Due to its potent beta-adrenergic stimulation, it can cause severe adverse effects, including:

  • Increased heart rate and blood pressure: This can lead to arrhythmias (irregular heartbeats), angina (chest pain), and even heart attack [].
  • Anxiety and tremors: Beta-adrenergic stimulation can induce nervousness, restlessness, and tremors [].
  • Insomnia: Deterenol can disrupt sleep patterns due to its stimulating effects [].

These risks are particularly concerning for individuals with pre-existing cardiovascular conditions or anxiety disorders []. Due to these safety concerns, Deterenol hydrochloride is banned or tightly regulated in most countries [].

, including:

  • Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
  • Hydrolysis: Under certain conditions, Deterenol hydrochloride may undergo hydrolysis, leading to the formation of its base form.
  • Receptor Binding: It interacts with beta-adrenergic receptors, leading to downstream signaling cascades that affect cardiovascular and respiratory functions.

Deterenol hydrochloride exhibits significant biological activity as a beta-adrenergic agonist. It stimulates both beta-1 and beta-2 adrenergic receptors, resulting in:

  • Increased Heart Rate: By activating beta-1 receptors in the heart, it enhances cardiac output.
  • Bronchodilation: Activation of beta-2 receptors in the lungs leads to relaxation of bronchial smooth muscle, improving airflow.
  • Lipolysis: It promotes the breakdown of fats for energy utilization .

The synthesis of Deterenol hydrochloride can be achieved through several methods. One common route involves starting from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride). The process typically includes:

  • Formation of the amine: Reacting appropriate precursors to introduce the isopropyl group.
  • Hydrochloride salt formation: The final step often involves reacting with hydrochloric acid to yield Deterenol hydrochloride .

Deterenol hydrochloride has several applications, primarily in:

  • Pharmaceuticals: Used in formulations targeting respiratory conditions due to its bronchodilatory effects.
  • Research: Investigated for its potential in studying beta-adrenergic signaling pathways and their implications in various diseases .

Due to its safety profile and regulatory status, its use is often limited or restricted in many regions.

Research indicates that Deterenol hydrochloride interacts with various drugs and substances:

  • Stimulants: Co-administration with other stimulants may enhance cardiovascular effects, increasing the risk of adverse reactions.
  • Beta-blockers: These can counteract the effects of Deterenol hydrochloride, making them important considerations in therapeutic settings .

Studies have shown that intravenous administration leads to distinct physiological responses, while oral administration has been less extensively studied but demonstrated notable effects such as vasodilation and increased heart rate at higher doses .

Similar Compounds

Deterenol hydrochloride shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
EpinephrineHighEmergency treatment for asthmaEndogenous hormone; fast action
IsoproterenolHighBronchodilatorSelective beta-agonist
PhenpromethamineModerateStimulantKnown for appetite suppression
OxilofrineModerateAthletic performance enhancerLess potent than Deterenol
1,3-DimethylamylamineLowWeight loss supplementStrong stimulant properties

Deterenol hydrochloride is unique due to its specific receptor activity profile and its application in both cardiology and pulmonology contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

231.1026065 g/mol

Monoisotopic Mass

231.1026065 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RCH64O2H56

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Wikipedia

Deterenol hydrochloride

Dates

Modify: 2023-08-15

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